molecular formula C17H14ClN3O2S B3616810 (2-Chlorophenyl)-[3-(4-methoxyphenyl)-5-methylsulfanyl-1,2,4-triazol-1-yl]methanone

(2-Chlorophenyl)-[3-(4-methoxyphenyl)-5-methylsulfanyl-1,2,4-triazol-1-yl]methanone

Cat. No.: B3616810
M. Wt: 359.8 g/mol
InChI Key: VFVHBKJWBBJHPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Chlorophenyl)-[3-(4-methoxyphenyl)-5-methylsulfanyl-1,2,4-triazol-1-yl]methanone is a complex organic compound with potential applications in various scientific fields. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions. The presence of chlorophenyl and methoxyphenyl groups adds to its unique chemical properties.

Properties

IUPAC Name

(2-chlorophenyl)-[3-(4-methoxyphenyl)-5-methylsulfanyl-1,2,4-triazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O2S/c1-23-12-9-7-11(8-10-12)15-19-17(24-2)21(20-15)16(22)13-5-3-4-6-14(13)18/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFVHBKJWBBJHPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=N2)SC)C(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chlorophenyl)-[3-(4-methoxyphenyl)-5-methylsulfanyl-1,2,4-triazol-1-yl]methanone typically involves multiple steps. One common method starts with the preparation of the triazole ring, followed by the introduction of the chlorophenyl and methoxyphenyl groups. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2-Chlorophenyl)-[3-(4-methoxyphenyl)-5-methylsulfanyl-1,2,4-triazol-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazole compounds.

Scientific Research Applications

Chemistry

In chemistry, (2-Chlorophenyl)-[3-(4-methoxyphenyl)-5-methylsulfanyl-1,2,4-triazol-1-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its triazole ring is known for its bioactivity, making it a valuable tool in drug discovery and development.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets can lead to the development of new drugs for various diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (2-Chlorophenyl)-[3-(4-methoxyphenyl)-5-methylsulfanyl-1,2,4-triazol-1-yl]methanone involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    (4-Chlorophenyl)(2-methoxyphenyl)methanone: This compound shares similar structural features but lacks the triazole ring.

    (2-Chlorophenyl)(1-hydroxycyclopentyl)methanone: This compound has a different core structure but contains the chlorophenyl group.

    Methanone, bis(2-hydroxy-4-methoxyphenyl)-: This compound has a similar methoxyphenyl group but differs in overall structure.

Uniqueness

The uniqueness of (2-Chlorophenyl)-[3-(4-methoxyphenyl)-5-methylsulfanyl-1,2,4-triazol-1-yl]methanone lies in its combination of the triazole ring with chlorophenyl and methoxyphenyl groups. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Chlorophenyl)-[3-(4-methoxyphenyl)-5-methylsulfanyl-1,2,4-triazol-1-yl]methanone
Reactant of Route 2
Reactant of Route 2
(2-Chlorophenyl)-[3-(4-methoxyphenyl)-5-methylsulfanyl-1,2,4-triazol-1-yl]methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.